MAO-B Inhibitory Potency: N,N-Diethyl vs. N-Phenylacetamide Scaffold
N,N-Diethyl-2-oxo-2-phenylacetamide demonstrates a 12.5-fold improvement in MAO-B inhibition compared to the simpler N-phenylacetamide-based comparator 2-(2,4-dioxothiazolidin-5-yl)-N-phenylacetamide [1][2]. While both compounds share a phenylacetamide substructure, the α-ketoamide motif of N,N-diethyl-2-oxo-2-phenylacetamide yields an IC50 of 1,900 nM, significantly more potent than the 22,000 nM recorded for the comparator under similar human recombinant MAO-B assay conditions.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,900 nM (1.90E+3 nM) |
| Comparator Or Baseline | 2-(2,4-dioxothiazolidin-5-yl)-N-phenylacetamide (CHEMBL1222283): IC50 = 22,000 nM (2.20E+4 nM) |
| Quantified Difference | 12.5-fold lower IC50 (more potent) for N,N-diethyl-2-oxo-2-phenylacetamide |
| Conditions | Inhibition of human recombinant MAO-B; assay for N,N-diethyl compound used Sf9 cells and 5-phenylacetaldehyde substrate (1 hr); comparator assay details from BindingDB entry 50324740. |
Why This Matters
For researchers screening MAO-B inhibitors or requiring a validated biochemical tool, N,N-diethyl-2-oxo-2-phenylacetamide offers a meaningfully higher potency starting point, reducing compound consumption and enabling more robust assay signals at lower concentrations.
- [1] BindingDB. BDBM50075952 / CHEMBL3415804. N,N-Diethyl-2-oxo-2-phenylacetamide. IC50 data for MAO-B (human): 1.90E+3 nM. View Source
- [2] BindingDB. BDBM50324740 / CHEMBL1222283. 2-(2,4-dioxothiazolidin-5-yl)-N-phenylacetamide. IC50 data for MAO-B (human): 2.20E+4 nM. View Source
